2-(4-Bromopyridin-3-YL)propan-2-OL
Description
2-(4-Bromopyridin-3-yl)propan-2-ol is a brominated pyridine derivative featuring a tertiary alcohol group. Its molecular structure comprises a pyridine ring substituted with a bromine atom at the 4-position and a propan-2-ol group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine atom, which influences reactivity, and the hydroxyl group, which may facilitate hydrogen bonding or derivatization.
Properties
CAS No. |
40247-50-5 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(4-bromopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3 |
InChI Key |
OUBKBPIBSKHDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CN=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-3-YL)propan-2-OL typically involves the bromination of pyridine derivatives followed by the introduction of the propan-2-ol group. One common method involves the reaction of 4-bromopyridine with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-3-YL)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives without the bromine atom.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Bromopyridin-3-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The 4-bromo substitution on pyridine (as in 2-(4-Bromopyridin-3-yl)propan-2-ol) may enhance electrophilic aromatic substitution reactivity compared to 3- or 5-bromo isomers due to directing effects.
Heterocyclic Derivatives with Propan-2-ol Substituents
Pyrimidine-Based Analogs
Example: (2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]phenoxy}-3-(dimethylamino)propan-2-ol (CAS: DB07504)
- Structure: Pyrimidine core with bromine at 5-position, aniline, and dimethylamino-propan-2-ol groups.
- Contrast : The pyrimidine core and additional functional groups confer distinct target specificity compared to pyridine-based analogs.
Indole-Based Derivatives
Examples: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure : Indole core with methoxy and propan-2-ol substituents.
- Activity: Demonstrates α1-, α2-, and β1-adrenoceptor binding affinity and antiarrhythmic effects .
Research Findings and Implications
- Structural vs. Functional Relationships : Positional isomerism significantly impacts molecular interactions. For example, 2-(4-Bromopyridin-3-yl)propan-2-ol’s bromine placement may favor specific coupling reactions (e.g., Suzuki-Miyaura) over its isomers .
- Biological Relevance : While pyrimidine and indole derivatives exhibit marked pharmacological activity (e.g., kinase inhibition, antiarrhythmic effects), pyridine-based analogs like 2-(4-Bromopyridin-3-yl)propan-2-ol are more commonly utilized as synthetic intermediates or building blocks .
- Market and Availability : 2-(3-Bromopyridin-4-yl)propan-2-ol is commercially available (CAS: 1240605-46-2), suggesting demand in functional materials or pharmaceutical synthesis .
Biological Activity
2-(4-Bromopyridin-3-YL)propan-2-OL is an organic compound that features a brominated pyridine ring and a tertiary alcohol functional group. Its molecular formula is CHBrN O, with a molecular weight of approximately 216.07 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development targeting neurological disorders.
The biological activity of 2-(4-Bromopyridin-3-YL)propan-2-OL is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its capacity to form hydrogen bonds and engage in nucleophilic interactions. These interactions are crucial for modulating various biochemical pathways, which can lead to therapeutic effects.
Biological Activities
Research indicates that 2-(4-Bromopyridin-3-YL)propan-2-OL exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential efficacy in inhibiting bacterial growth.
- Neurological Effects : Given its structural similarity to other biologically active compounds, there is ongoing research into its effects on neurological pathways, particularly in relation to neurodegenerative diseases.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may contribute to its pharmacological profile. For instance, it may inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.
Case Studies and Research Findings
Recent studies have explored the biological activity of 2-(4-Bromopyridin-3-YL)propan-2-OL through various experimental approaches:
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE inhibition | |
| Neurological Impact | Potential neuroprotective effects |
Study Example
In a study focusing on enzyme inhibition, researchers evaluated the effect of 2-(4-Bromopyridin-3-YL)propan-2-OL on AChE activity. The compound displayed significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing treatments for cognitive disorders related to AChE dysfunction.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(4-Bromopyridin-3-YL)propan-2-OL, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Analogous Compounds
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 2-(4-Bromopyridin-2-YL)propan-2-Ol | 477252-20-3 | Bromine at position 4 on different pyridine |
| 2-(3-Bromopyridin-4-YL)propan-2-Ol | 909532-39-4 | Different substitution pattern on pyridine |
| 4-Bromo-2-hydroxypyridine | 1055073-69-2 | Hydroxyl group instead of propanol |
The unique positioning of the bromine atom and hydroxyl group in 2-(4-Bromopyridin-3-YL)propan-2-Ol imparts distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
